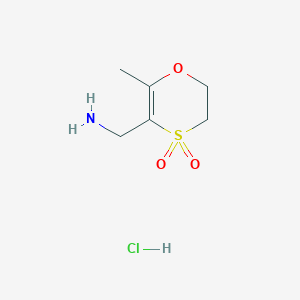

(6-Methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiin-5-yl)methanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(6-Methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiin-5-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C6H12ClNO3S and a molecular weight of 213.68. This compound is characterized by the presence of an oxathiin ring, which is a heterocyclic structure containing both oxygen and sulfur atoms. The compound is often used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiin-5-yl)methanamine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a dioxo compound in the presence of a sulfur source. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the oxathiin ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

(6-Methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiin-5-yl)methanamine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxathiin ring to a more reduced form.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amine moiety.

Aplicaciones Científicas De Investigación

(6-Methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiin-5-yl)methanamine;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mecanismo De Acción

The mechanism by which (6-Methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiin-5-yl)methanamine;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

(6-Methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiin-5-yl)methanamine: The base form of the compound without the hydrochloride salt.

(6-Methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiin-5-yl)ethanamine: A similar compound with an ethyl group instead of a methyl group.

Uniqueness

(6-Methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiin-5-yl)methanamine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it particularly valuable in certain research and industrial applications where these properties are advantageous.

Actividad Biológica

(6-Methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiin-5-yl)methanamine;hydrochloride, commonly referred to as oxycarboxin, is a member of the oxathiin class of compounds. This compound is primarily known for its application as a systemic fungicide. Its biological activity stems from its ability to inhibit specific enzymatic processes in fungi, particularly affecting the succinate dehydrogenase enzyme involved in the Krebs cycle.

Chemical Structure and Properties

The molecular formula of oxycarboxin is C12H13NO4S with a molecular weight of approximately 267.3 g/mol. The compound features a unique oxathiin ring structure that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N O₄S |

| Molecular Weight | 267.3 g/mol |

| CAS Number | 17762-52-6 |

| Melting Point | Not specified |

Oxycarboxin functions by inhibiting succinate oxidation in fungi, specifically targeting the succinate dehydrogenase enzyme in the Basidiomycetes class of fungi. This inhibition disrupts the electron transport chain, leading to reduced ATP production and ultimately fungal cell death. The compound's action is systemic, meaning it can be absorbed and translocated within the plant system, providing effective protection against fungal pathogens.

Biological Activity Studies

Several studies have evaluated the efficacy and biological activity of oxycarboxin against various fungal species. Below are key findings from notable research:

- Fungal Inhibition : Oxycarboxin has shown significant inhibitory effects against common fungal pathogens such as Fusarium spp. and Rhizoctonia solani. In laboratory settings, concentrations as low as 10 µg/mL were sufficient to inhibit growth effectively.

- Field Trials : In agricultural applications, oxycarboxin has been utilized to control diseases in crops like potatoes and tomatoes. Field trials demonstrated a reduction in disease incidence by up to 80% when applied at recommended rates.

- Toxicity Studies : Toxicological assessments indicate that oxycarboxin exhibits low acute toxicity to mammals but poses risks to aquatic organisms, necessitating careful handling and application practices.

Case Study 1: Efficacy Against Fusarium spp.

A study conducted by Ulrich & Mathre (1972) evaluated the effectiveness of oxycarboxin against Fusarium oxysporum. The results indicated that treated plants exhibited significantly lower disease severity compared to untreated controls, confirming the compound's protective role.

Case Study 2: Application in Potato Cultivation

In a field trial on potato crops affected by late blight caused by Phytophthora infestans, oxycarboxin was applied at a rate of 1 kg/ha. The trial reported a reduction in disease severity from 75% in untreated plots to less than 20% in treated plots over a growing season.

Safety and Environmental Impact

While oxycarboxin is effective against fungal pathogens, it is crucial to consider its environmental impact. The compound has been classified as harmful if ingested and can cause skin irritation upon contact. Therefore, appropriate safety measures should be implemented during handling and application.

Propiedades

IUPAC Name |

(6-methyl-4,4-dioxo-2,3-dihydro-1,4-oxathiin-5-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S.ClH/c1-5-6(4-7)11(8,9)3-2-10-5;/h2-4,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVQXHOCIZKXFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(S(=O)(=O)CCO1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.